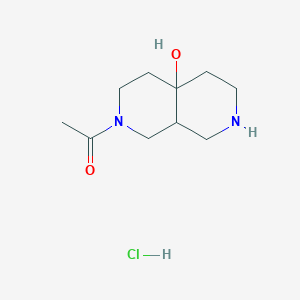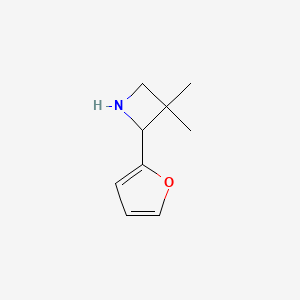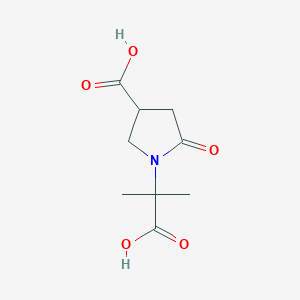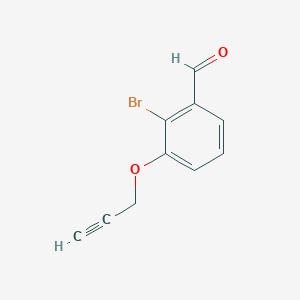
2-Bromo-3-(prop-2-in-1-iloxi)benzaldehído
Descripción general
Descripción
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Etiquetado de fotoafinidad
Compuestos con una estructura similar se han utilizado como bloques de construcción para la modificación covalente inducida por luz UV de objetivos biológicos, lo que puede ser útil para estudiar las interacciones y funciones de las proteínas .
Sondas de la enzima limpiadora de decapado de mRNA
Estos compuestos se pueden utilizar para descubrir sondas de fotoafinidad de enzimas como DcpS, que está involucrada en la decapado de mRNA, un proceso importante en la regulación de la expresión génica .
Sondas químicas de Galectina-3
Pueden servir como sondas químicas para etiquetar proteínas como la Galectina-3, que juega un papel importante en la interacción célula-célula, la interacción célula-matriz y la progresión del cáncer .
Inhibidores de la estearoil CoA desaturasa
Estas moléculas se han explorado por su potencial como inhibidores irreversibles específicos de tumores de la estearoil CoA desaturasa, una enzima implicada en la supervivencia de las células cancerosas .
Síntesis en medios micelares acuosos
El compuesto relacionado 2-(prop-2-iniloxi)benzaldehído se ha sintetizado utilizando medios micelares acuosos, lo que indica que estos compuestos se pueden producir en entornos amigables con el agua, lo que es beneficioso para las aplicaciones de química verde .
Suministros de investigación científica
Estos tipos de compuestos están disponibles para su compra en empresas de suministro de investigación científica, lo que sugiere su uso en varios entornos de laboratorio e investigación .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets when appended to a ligand or pharmacophore .
Mode of Action
It’s suggested that this compound, when appended to a ligand or pharmacophore, allows for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through a photochemical reaction.
Result of Action
Similar compounds have shown antioxidant, antimicrobial, and anticancer properties .
Análisis Bioquímico
Biochemical Properties
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. Specific enzymes and proteins that interact with 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde include those involved in metabolic pathways and cellular signaling .
Cellular Effects
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can modulate cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in various biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects and dose-response relationships have been observed in various studies .
Metabolic Pathways
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical activity .
Transport and Distribution
Within cells and tissues, 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde plays a crucial role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde is essential for elucidating its mechanism of action .
Propiedades
IUPAC Name |
2-bromo-3-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h1,3-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRZUKMOINQTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


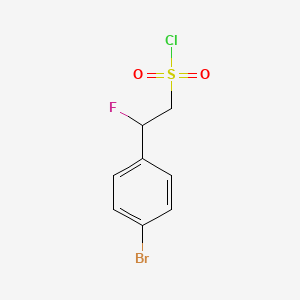

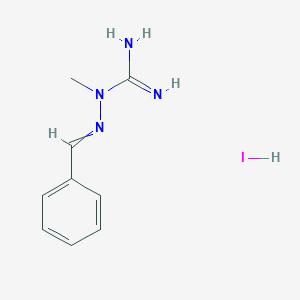
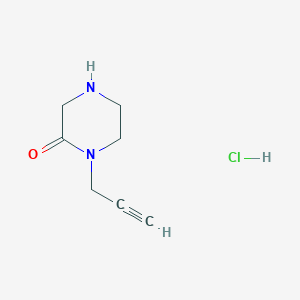
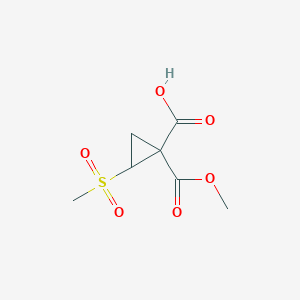
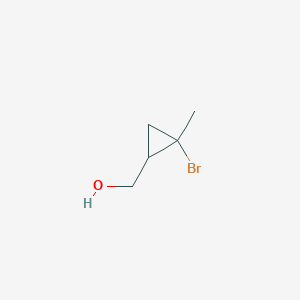
![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)


![(1R,2R,5S)-rel-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B1383768.png)
